N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group Bipyridine derivatives are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide typically involves the coupling of 2,3’-bipyridine with 4-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide, often involves large-scale coupling reactions using automated reactors. The process may include purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide can undergo several types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles or biological processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
Phenanthroline: A related compound with similar coordination properties but a different structural framework.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide is unique due to the presence of both the bipyridine and chlorobenzamide groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
4-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHDDVSNIVPLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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